Dexamethasone dipropionate

Übersicht

Beschreibung

Dexamethason-Dipropionat: ist ein synthetisches Glukokortikoid, eine Klasse von Kortikosteroiden, die aufgrund ihrer starken entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt werden. Es ist ein Derivat von Dexamethason, das häufig zur Behandlung verschiedener entzündlicher und Autoimmunerkrankungen eingesetzt wird. Dexamethason-Dipropionat ist bekannt für seine verbesserte Stabilität und längere Wirkungsdauer im Vergleich zu Dexamethason .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dexamethason-Dipropionat erfolgt in der Regel durch Veresterung von Dexamethason mit Propionsäureanhydrid. Die Reaktion wird in Gegenwart einer Base wie Pyridin durchgeführt, das als Katalysator wirkt. Die Reaktionsbedingungen umfassen in der Regel das Rückflusskochen des Gemischs bei erhöhten Temperaturen, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Dexamethason-Dipropionat erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Das Reaktionsgemisch wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Dexamethason-Dipropionat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in Dexamethason umwandeln.

Substitution: Estergruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und bestimmte Lösungsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: Hydroxylierte Dexamethason-Derivate.

Reduktion: Dexamethason.

Substitution: Verschiedene Esterderivate, abhängig vom verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Dexamethasone dipropionate is commonly employed in treating inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Its effectiveness stems from its ability to reduce inflammation, itching, and redness associated with these conditions.

Case Study: Treatment of Lichen Simplex Chronicus

A 20-year-old male with lichen simplex chronicus was treated with betamethasone dipropionate (0.05% cream) applied twice daily under an occlusive dressing. After four weeks, the patient achieved satisfactory results and was advised to continue treatment twice weekly to prevent recurrence .

Data Table: Efficacy in Skin Conditions

| Condition | Treatment Regimen | Outcome |

|---|---|---|

| Eczema | Betamethasone dipropionate 0.05% cream twice daily | Significant reduction in symptoms |

| Psoriasis | Betamethasone dipropionate lotion | Improved skin condition after 4 weeks |

| Dermatitis | Betamethasone dipropionate ointment | Decreased inflammation and itching |

Pulmonary Applications

In veterinary medicine, this compound has been utilized to manage respiratory conditions in horses, particularly recurrent airway obstruction (RAO), commonly referred to as heaves.

Case Study: Management of Heaves in Horses

A study involving six horses with RAO assessed the effectiveness of dexamethasone administered parenterally. Results indicated significant improvements in respiratory function, with reduced pulmonary resistance and enhanced dynamic compliance following treatment .

Data Table: Pulmonary Function Improvement

| Treatment Type | Measurement Parameters | Results |

|---|---|---|

| Dexamethasone | Pulmonary resistance (RL) | Reduced RL on days 10, 14, and 21 |

| Maximal change in pleural pressure (ΔPpl max) | Decreased ΔPpl max on days 10, 14, and 21 | |

| Dynamic compliance (Cdyn) | Increased Cdyn on days 10 and 14 |

Obstetric Applications

This compound has also been investigated for its role in obstetrics, particularly concerning neonatal outcomes in preterm births.

Case Study: Antenatal Corticosteroid Administration

A comparative study analyzed the respiratory outcomes of neonates whose mothers received either dexamethasone sodium phosphate or a combination of betamethasone dipropionate and sodium phosphate before preterm delivery. The findings suggested that the dual formulation significantly reduced the incidence of respiratory distress syndrome (RDS) in moderate to late preterm infants .

Data Table: Neonatal Outcomes by Treatment Group

| Treatment Group | Gestational Age Category | Respiratory Outcome |

|---|---|---|

| Dexamethasone Sodium Phosphate (DSP) | Extremely Preterm (<28 weeks) | Favorable for chronic lung disease |

| Betamethasone Dipropionate/Sodium Phosphate (B-DP/SP) | Moderate to Late Preterm (32-37 weeks) | Significant reduction in RDS |

Systemic Effects and Safety Profile

While this compound is effective for localized treatment, systemic absorption can lead to potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression when used over extended periods or on large surface areas.

Case Study: Systemic Adverse Events

A review highlighted cases where children experienced systemic adverse effects following the use of topical corticosteroids, emphasizing the need for careful monitoring during prolonged therapy .

Wirkmechanismus

Dexamethasone dipropionate exerts its effects by binding to the glucocorticoid receptor in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound decreases vasodilation and capillary permeability, reducing inflammation. It also inhibits the migration of leukocytes to sites of inflammation .

Molecular Targets and Pathways:

Glucocorticoid Receptor: The primary target of this compound.

NF-κB Pathway: Inhibition of this pathway reduces the expression of pro-inflammatory cytokines.

MAPK Pathway: Modulation of this pathway affects cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Dexamethason: Die Stammverbindung mit kürzerer Wirkungsdauer.

Betamethason: Ein weiteres Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.

Prednisolon: Ein Glukokortikoid mit einem anderen pharmakokinetischen Profil.

Einzigartigkeit: Dexamethason-Dipropionat ist aufgrund seiner verbesserten Stabilität und längeren Wirkungsdauer im Vergleich zu Dexamethason einzigartig. Dies macht es besonders nützlich für Erkrankungen, die eine anhaltende Glukokortikoidaktivität erfordern .

Biologische Aktivität

Dexamethasone dipropionate (DDP) is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound functions primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it regulates the transcription of various genes involved in inflammation and immune response. The primary actions include:

- Inhibition of pro-inflammatory cytokines : DDP suppresses the expression of genes encoding cytokines such as IL-1, IL-6, and TNF-α.

- Reduction of leukocyte infiltration : It decreases the migration of leukocytes to sites of inflammation by inhibiting adhesion molecules.

- Vasoconstriction : DDP promotes vasoconstriction, reducing edema associated with inflammatory processes .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 70-78% for oral administration |

| Volume of Distribution | 51.0 L (oral), 96.0 L (IM) |

| Protein Binding | Approximately 77% |

| Half-life | 4 hours for 20 mg oral dose |

This compound is extensively metabolized in the liver, primarily by CYP3A4 enzymes, leading to several active metabolites that contribute to its therapeutic effects .

Clinical Applications

This compound is utilized in various clinical settings, particularly in managing inflammatory conditions and preventing respiratory complications in preterm neonates.

Case Studies

-

Respiratory Distress Syndrome (RDS) in Premature Neonates :

A study compared the effects of antenatal dexamethasone sodium phosphate (DSP) versus a mixture of betamethasone dipropionate and sodium phosphate (B-DP/SP) on neonatal outcomes. The results indicated that B-DP/SP significantly reduced RDS occurrences in moderate or late preterm infants compared to DSP (p = 0.003). However, DSP was associated with a lower incidence of chronic lung disease in extremely preterm infants (p = 0.038) . -

Local Treatment Efficacy :

A double-blind study assessed the effectiveness of desoxymethasone versus betamethasone dipropionate for psoriasis treatment. Results showed a better response rate for desoxymethasone but not statistically significant compared to betamethasone . This highlights the variability in efficacy among different corticosteroids.

Comparative Efficacy

A comparative analysis of this compound with other corticosteroids reveals its unique benefits:

| Corticosteroid | Efficacy in RDS | Chronic Lung Disease Prevention |

|---|---|---|

| This compound | High | Moderate |

| Betamethasone Dipropionate | Moderate | High |

| Desoxymethasone | Low | Low |

Eigenschaften

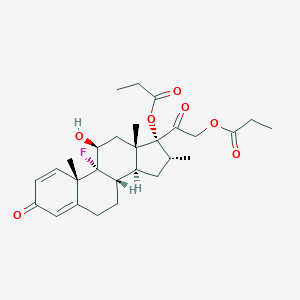

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-PKWREOPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022902 | |

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55541-30-5 | |

| Record name | Dexamethasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55541-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone dipropionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.